![molecular formula C14H26N2O3 B2389913 (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 1932808-85-9](/img/structure/B2389913.png)
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
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Overview
Description
The compound “(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate” is a spirocyclic compound, which means it has two rings that share a single atom . The “oxa” in the name suggests the presence of an oxygen atom in the ring structure, and “aza” indicates a nitrogen atom . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would be a spirocyclic structure with an oxygen atom and a nitrogen atom in the rings . The presence of the “tert-butyl” and “carboxylate” groups would also influence the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino and carboxylate groups are both reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . For example, the presence of polar functional groups like carboxylate and amino groups could enhance its solubility in polar solvents .Scientific Research Applications
Antibacterial and Antimicrobial Properties
This compound belongs to the class of cephalosporin antibiotics. Its unique structure includes a spirocyclic system, which can enhance its antibacterial activity. Researchers have explored its potential as an antimicrobial agent against various Gram-positive and Gram-negative bacteria. Studies have investigated its efficacy in inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Further research could focus on optimizing its antibacterial spectrum and understanding its mechanism of action .
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetics of this compound is crucial for its clinical use. Researchers have studied its absorption, distribution, metabolism, and excretion (ADME) properties. Investigations into its bioavailability, tissue distribution, and half-life can guide dosing regimens. Additionally, exploring novel drug delivery systems (such as nanoparticles or liposomes) could improve its therapeutic efficacy and reduce side effects .
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized analogs and derivatives of this compound to explore SAR. By modifying specific functional groups, they aim to enhance its potency, selectivity, and safety profile. Investigating the impact of stereochemistry, substituents, and ring modifications on its biological activity can provide valuable insights for drug design .
Toxicology and Safety Assessment
Safety evaluation is essential before clinical trials. Toxicological studies assess its potential adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Researchers examine its impact on vital organs, cellular toxicity, and genotoxicity. Understanding the compound’s safety profile informs risk-benefit assessments for patient use .
Synthesis and Process Optimization
Efficient synthetic routes are crucial for large-scale production. Researchers have explored various synthetic strategies to access this compound. Optimizing reaction conditions, yield, and scalability is essential. Additionally, green chemistry approaches (such as solvent-free or microwave-assisted synthesis) could be investigated to reduce environmental impact .
Biochemical and Enzymatic Studies
Researchers have probed the interaction of this compound with enzymes, particularly PBPs. Investigating its binding affinity, kinetics, and inhibition mechanisms provides insights into its mode of action. Structural studies (X-ray crystallography or NMR) can reveal the binding site and guide rational drug design .
Veterinary Applications
Cephalosporins find use in veterinary medicine. Researchers have explored the efficacy of this compound against bacterial infections in animals. Investigating its safety, dosage, and pharmacokinetics in different species can inform veterinary treatment protocols .
Exploration of Novel Therapeutic Indications
Beyond antibacterial activity, researchers can explore other potential therapeutic applications. For example, investigating its anti-inflammatory, immunomodulatory, or anticancer properties could open new avenues. Collaborations with interdisciplinary teams can lead to innovative discoveries .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (6R,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQOHDCZZUHKK-SMDDNHRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
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